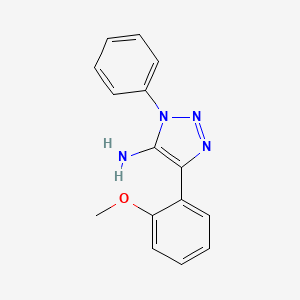

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (MPTTA) is a chemical compound belonging to the class of heterocyclic compounds. It is a derivative of the triazole family, which is a class of compounds known for their diverse biological activities. MPTTA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology. It has been shown to have antioxidant, anti-inflammatory, antifungal, and anticancer activities. It has also been studied for its potential therapeutic effects in the treatment of diseases such as diabetes, obesity, hypertension, and neurodegenerative diseases. In addition, it has been studied for its potential use in the development of novel drugs, vaccines, and diagnostics.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact withalpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

Compounds with similar structures have been shown to exhibitalpha1-adrenergic affinity . This suggests that they may interact with their targets, potentially leading to changes in cellular signaling and function.

Biochemical Pathways

Compounds with similar structures have been shown to affect thesphingolipid synthesis pathway . This pathway plays a crucial role in maintaining the integrity and functionality of cellular membranes.

Pharmacokinetics

Related compounds have been shown to exhibit an acceptable pharmacokinetic profile, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Compounds with similar structures have been shown to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant aspergillus fumigatus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. For instance, temperature stress can trigger a range of physiological reactions, including the activation of the stress axis and the production of Heat Shock Proteins (HSPs) . .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions.

Zukünftige Richtungen

There are several future directions for research on 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological processes. Additionally, further studies should be conducted to explore its potential therapeutic applications in the treatment of various diseases. Finally, further research should be conducted to explore its potential use in the development of novel drugs, vaccines, and diagnostics.

Synthesemethoden

4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be synthesized via a variety of methods including the Biginelli reaction, Ugi multicomponent reaction, and microwave-assisted synthesis. The Biginelli reaction is a three-component reaction involving aldehydes, urea, and ethyl acetoacetate. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The Ugi multicomponent reaction is a four-component reaction involving aldehydes, amines, isocyanides, and carboxylic acid. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The microwave-assisted synthesis is a one-step reaction involving the reaction of aldehydes and amines in the presence of microwave irradiation. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine.

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-13-10-6-5-9-12(13)14-15(16)19(18-17-14)11-7-3-2-4-8-11/h2-10H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDMUJFRNZAFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(N(N=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6534328.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534335.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B6534337.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534349.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6534354.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534359.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)

![N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534377.png)

![N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534387.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide](/img/structure/B6534415.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)

![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)